molecular formula C10H7NO4 B1268024 2-Acetyl-5-nitrobenzo[b]furan CAS No. 23136-39-2

2-Acetyl-5-nitrobenzo[b]furan

Cat. No.: B1268024
CAS No.: 23136-39-2
M. Wt: 205.17 g/mol
InChI Key: RMXFQPLULZFJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-5-nitrobenzo[b]furan is an organic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . It is a derivative of benzofuran, characterized by the presence of an acetyl group at the second position and a nitro group at the fifth position on the benzofuran ring. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-nitrobenzo[b]furan typically involves the nitration of benzofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans using a mixture of nitric acid and acetic acid . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound is less common due to its primary use in research. the methods employed in laboratory synthesis can be scaled up for industrial purposes. This involves the use of large-scale nitration and condensation reactions, with careful control of reaction parameters to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-nitrobenzo[b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetyl-5-nitrobenzo[b]furan is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

2-Acetyl-5-nitrobenzo[b]furan can be compared with other nitrobenzofuran derivatives, such as:

The presence of both the acetyl and nitro groups in this compound makes it unique, providing a combination of reactivity and biological activity that is not observed in its analogs .

Properties

IUPAC Name

1-(5-nitro-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-6(12)10-5-7-4-8(11(13)14)2-3-9(7)15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXFQPLULZFJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334226
Record name 2-Acetyl-5-nitrobenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23136-39-2
Record name 2-Acetyl-5-nitrobenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-NITRO-1-BENZOFURAN-2-YL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-5-nitrobenzo[b]furan
Reactant of Route 2
Reactant of Route 2
2-Acetyl-5-nitrobenzo[b]furan
Reactant of Route 3
Reactant of Route 3
2-Acetyl-5-nitrobenzo[b]furan
Reactant of Route 4
Reactant of Route 4
2-Acetyl-5-nitrobenzo[b]furan
Reactant of Route 5
Reactant of Route 5
2-Acetyl-5-nitrobenzo[b]furan
Reactant of Route 6
Reactant of Route 6
2-Acetyl-5-nitrobenzo[b]furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.